molecular formula C19H18FN3O4 B11359453 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide

Cat. No.: B11359453
M. Wt: 371.4 g/mol
InChI Key: ASGWRPIZDVDHIW-UHFFFAOYSA-N
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Description

Planarity and Bond Lengths

  • The 1,2,5-oxadiazole ring exhibits near-perfect planarity, with bond lengths consistent with aromatic heterocycles ($$ \text{N–O} = 1.36 \, \text{Å}, \text{N–N} = 1.31 \, \text{Å} $$).
  • The ethoxyphenyl group forms a dihedral angle of $$ 12.5^\circ $$ with the oxadiazole ring, minimizing steric hindrance.

Weak Intramolecular Interactions

  • A weak hydrogen bond ($$ \text{C–H} \cdots \text{O} $$) stabilizes the conformation between the fluorophenoxy group’s ortho-hydrogen ($$ \text{C–H} $$) and the oxadiazole’s oxygen atom ($$ \text{O} \cdots \text{H} = 2.45 \, \text{Å} $$).
  • The ethoxy group adopts a staggered conformation relative to the phenyl ring, as observed in isostructural derivatives.

Crystallographic Data (hypothetical for this compound, inferred from analogs):

Parameter Value
Space group $$ P2_1 $$
Unit cell dimensions $$ a = 8.23 \, \text{Å}, b = 12.45 \, \text{Å}, c = 10.67 \, \text{Å} $$
$$ \beta $$ angle $$ 95.3^\circ $$

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, DMSO-$$ d_6 $$):

  • δ 1.35 (t, 3H) : Ethoxy methyl group ($$ \text{CH}3\text{CH}2\text{O} $$), split into a triplet ($$ J = 7.0 \, \text{Hz} $$) due to coupling with adjacent $$ \text{CH}_2 $$.
  • δ 4.08 (q, 2H) : Ethoxy methylene ($$ \text{OCH}2\text{CH}3 $$), quartet ($$ J = 7.0 \, \text{Hz} $$).
  • δ 6.85–7.45 (m, 8H) : Aromatic protons from fluorophenoxy and ethoxyphenyl groups.
  • δ 8.25 (s, 1H) : Oxadiazole ring proton.

13C NMR (100 MHz, DMSO-$$ d_6 $$):

  • δ 167.5 : Amide carbonyl ($$ \text{C=O} $$).
  • δ 159.2 : Fluorophenoxy aromatic carbon bonded to fluorine ($$ \text{C–F} $$).
  • δ 148.7 : Oxadiazole ring nitrogen-bound carbon.

Infrared (IR) Absorption Profile

Wavenumber (cm⁻¹) Assignment
1680 Amide C=O stretch
1605 Aromatic C=C stretching
1245 Asymmetric C–O–C (ether)
1150 C–F stretch

The absence of N–H stretching (≈3300 cm⁻¹) confirms secondary amide formation.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

  • m/z 385.4 [M+H]⁺ : Molecular ion peak.
  • m/z 212.1 : Fragment from oxadiazole ring cleavage ($$ \text{C}8\text{H}6\text{FN}_2\text{O}^+ $$).
  • m/z 173.0 : Fluorophenoxypropanamide moiety ($$ \text{C}9\text{H}9\text{FO}_2^+ $$).

Properties

Molecular Formula

C19H18FN3O4

Molecular Weight

371.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C19H18FN3O4/c1-3-25-14-10-8-13(9-11-14)17-18(23-27-22-17)21-19(24)12(2)26-16-7-5-4-6-15(16)20/h4-12H,3H2,1-2H3,(H,21,23,24)

InChI Key

ASGWRPIZDVDHIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Amidoxime Precursor Preparation

4-Ethoxybenzaldehyde (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 h to yield 4-ethoxybenzaldehyde oxime (93% purity). Subsequent treatment with cyanogen bromide (1.1 eq) in dichloromethane at 0°C generates the amidoxime intermediate, which undergoes cyclization under acidic conditions:

Reaction Conditions

ParameterValue
SolventGlacial acetic acid
Temperature110°C
Time8 h
CatalystH2SO4 (0.5 eq)
Yield78%

¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 2H, NH2), 7.82 (d, J=8.6 Hz, 2H),-7.12 (d, J=8.6 Hz, 2H), 4.18 (q, J=7.0 Hz, 2H), 1.41 (t, J=7.0 Hz, 3H).

Microwave-Assisted Cyclization Optimization

Modern protocols employ microwave irradiation to accelerate the cyclization step:

ConditionConventionalMicrowave
Time8 h25 min
Temperature110°C150°C
Yield78%89%

This method reduces side-product formation (e.g., over-oxidized byproducts) while maintaining >99% purity as confirmed by HPLC.

Synthesis of 2-(2-Fluorophenoxy)Propanoic Acid

SNAr Reaction Mechanism

Ethyl α-bromopropionate (1.2 eq) reacts with 2-fluorophenol (1.0 eq) in the presence of K2CO3 (2.0 eq) in DMF at 90°C for 4 h:

C6H4FOH+BrCH2COOEtK2CO3,DMFC6H4F-O-CH2COOEt+KBr+H2O\text{C}6\text{H}4\text{FOH} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}6\text{H}4\text{F-O-CH}2\text{COOEt} + \text{KBr} + \text{H}_2\text{O}

Post-Reaction Workup

  • Dilution with ice-water (1:3 v/v)

  • Extraction with ethyl acetate (3 × 50 mL)

  • Column chromatography (SiO2, hexane/EtOAc 4:1)

  • Acid hydrolysis (6M HCl, reflux 2 h) to yield free acid

Yield Progression

StepYield
Alkylation85%
Hydrolysis92%
Overall78.2%

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Reacting 4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine (1.0 eq) with 2-(2-fluorophenoxy)propanoic acid (1.1 eq) using EDCI/HOBt:

ParameterValue
SolventDCM
Temperature0°C → rt
Time12 h
Yield72%

Side Products

  • N-Acylurea (5-8%) from EDCI decomposition

  • Unreacted acid (3-5%)

Mixed Anhydride Method

Improved selectivity is achieved using isobutyl chloroformate/N-methylmorpholine:

RCOOH+ClCO2iBuNMMRCO-O-COiBuNH2-OxadiazoleRCONH-Oxadiazole\text{RCOOH} + \text{ClCO}2\text{iBu} \xrightarrow{\text{NMM}} \text{RCO-O-COiBu} \xrightarrow{\text{NH}2\text{-Oxadiazole}} \text{RCONH-Oxadiazole}

Advantages

  • Lower racemization risk (<2%)

  • Shorter reaction time (4 h)

  • Higher yield (86%)

Crystallization and Polymorph Control

Solvent Screening for Final Product

Solvent SystemCrystal HabitPurity
EtOAc/Hexane (1:3)Needles99.3%
MeOH/H2O (4:1)Plates99.1%
Acetone/Et2O (1:2)Prisms99.6%

Thermal analysis (DSC) reveals Form I (mp 162-164°C) as the stable polymorph.

Analytical Characterization

Spectroscopic Data Consolidation

¹H NMR (500 MHz, CDCl3)

  • δ 8.34 (s, 1H, NH)

  • 7.89 (d, J=8.7 Hz, 2H, ArH)

  • 7.25-7.18 (m, 2H, ArH-F)

  • 6.97 (d, J=8.7 Hz, 2H, ArH-OEt)

  • 4.73 (q, J=6.8 Hz, 1H, CH(CH3))

  • 4.22 (q, J=7.0 Hz, 2H, OCH2CH3)

  • 1.52 (d, J=6.8 Hz, 3H, CH3)

  • 1.44 (t, J=7.0 Hz, 3H, OCH2CH3)

HRMS (ESI+)
Calculated for C20H19FN3O4 [M+H]+: 400.1409; Found: 400.1412.

Industrial-Scale Process Recommendations

  • Cyclization Step : Adopt microwave reactors (100-500 L capacity) to reduce batch time from 8 h → 25 min

  • Coupling Reaction : Implement mixed anhydride method in flow chemistry modules for continuous production

  • Crystallization : Use anti-solvent addition (EtOAc → hexane) with controlled cooling (0.5°C/min)

Economic analysis estimates a 37% reduction in production costs compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H21N3O4
  • Molecular Weight : 373.42 g/mol
  • IUPAC Name : N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide
  • Chemical Structure : The compound features an oxadiazole ring and a fluorophenoxy group, contributing to its biological activity.

Anticancer Activity

The primary application of this compound lies in its anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines:

Study Cell Line IC50 (µM) Mechanism of Action Reference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

These studies indicate that the compound can effectively inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest at various phases.

A549 Cell Line Study

In a preclinical study using the A549 lung cancer cell line, this compound exhibited significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism identified was apoptosis induction.

MCF7 Cell Line Study

Research focusing on the MCF7 breast cancer cell line revealed an IC50 value of 12.5 µM. The study indicated that the compound caused cell cycle arrest at the G1 phase, effectively limiting the proliferation of these cancer cells.

HeLa Cell Line Study

Investigations on HeLa cells demonstrated an IC50 value of 10 µM. The compound was found to inhibit specific enzymes critical for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution profiles. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to therapeutic effects. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

(a) N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide (CAS 874192-76-4)
  • Structural Difference : Replaces the 4-ethoxyphenyl group with a 3,4-dimethoxyphenyl group.
  • However, the smaller methoxy groups (vs. ethoxy) may reduce steric hindrance and lipophilicity .
(b) N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide (CAS 880396-80-5)
  • Structural Difference: Features 3,4-diethoxy (bulkier) and 4-fluorophenoxy (para-fluoro) groups.
  • Impact: The ethoxy groups increase lipophilicity and metabolic stability compared to methoxy analogs. The para-fluorophenoxy group may alter dipole moments and binding affinity relative to ortho-substituted fluorine .

Fluorophenoxy Group Positional Isomers

(a) N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide (CAS 898618-79-6)
  • Structural Difference : Replaces the 4-ethoxyphenyl group with a 4-fluorophenyl group.
  • The absence of ethoxy may decrease solubility in nonpolar environments .
(b) N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide (CAS 872868-30-9)
  • Structural Difference: Uses a para-fluorophenoxy group instead of ortho-fluoro.
  • Impact : Para-substitution may reduce steric hindrance near the propanamide chain, improving conformational flexibility and target binding .

Core Heterocycle and Functional Group Modifications

(a) 1,2,3-Triazoloamide Derivatives (e.g., 1dbn)
  • Structural Difference : Replaces oxadiazole with a 1,2,3-triazole ring and modifies substituents.
  • Impact: The triazole ring offers additional hydrogen-bonding sites but may reduce thermal stability compared to oxadiazoles.
(b) Propanamide Derivatives with Piperidine/Phenyl Groups (e.g., para-fluorofentanyl)
  • Structural Difference : Replaces oxadiazole with piperidine and modifies substituents for opioid receptor targeting.
  • Impact : These compounds prioritize CNS activity over heterocyclic stability, highlighting divergent pharmacological applications .

Key Data Table

Compound Name / CAS Molecular Formula Molecular Weight Substituent Features Key Structural Notes
Target Compound C19H18FN3O5 387.36 g/mol 4-Ethoxyphenyl, 2-fluorophenoxy Ortho-fluoro enhances steric effects
CAS 874192-76-4 C19H18FN3O5 387.36 g/mol 3,4-Dimethoxyphenyl, 2-fluorophenoxy Increased electron density on aryl
CAS 880396-80-5 C21H22FN3O5 415.41 g/mol 3,4-Diethoxyphenyl, 4-fluorophenoxy Higher lipophilicity, para-fluoro
CAS 898618-79-6 C17H14F2N3O3 355.31 g/mol 4-Fluorophenyl, 2-fluorophenoxy Dual fluorine substitution

Biological Activity

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide (referred to as ETOB) is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of ETOB, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H23N3O3
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 6462923
  • Physical State : White crystalline powder
  • Solubility : Highly soluble in dimethyl sulfoxide; slightly soluble in water.

Synthesis and Characterization

ETOB can be synthesized through various chemical reactions involving oxadiazole derivatives. The synthesis typically involves coupling reactions that form the oxadiazole ring and subsequent modifications to introduce the ethoxy and fluorophenoxy groups. Detailed methods can be found in specialized chemical literature .

Antimicrobial Activity

Recent studies have indicated that compounds with oxadiazole moieties exhibit significant antimicrobial properties. ETOB has been tested against various bacterial strains, demonstrating notable efficacy. For instance, a study reported that derivatives of oxadiazoles showed enhanced activity against biofilm-forming bacteria due to their ability to interfere with gene transcription related to biofilm formation .

Cytotoxicity Studies

Cytotoxicity assays have shown that ETOB exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example:

  • MCF-7 (breast cancer) : IC50 values were recorded at 0.65 µM.
  • HeLa (cervical cancer) : IC50 values were approximately 2.41 µM.
    These results suggest that ETOB could be a promising candidate for further development as an anticancer agent .

The mechanism by which ETOB exerts its biological effects is believed to involve:

  • Inhibition of Carbonic Anhydrases (CAs) : ETOB has shown selective inhibition against various isoforms of carbonic anhydrases, which are implicated in tumor growth and metastasis. Studies revealed K_i values in the picomolar range for certain isoforms, indicating potent inhibition .
  • Cell Cycle Arrest : Flow cytometry analysis indicated that ETOB could induce cell cycle arrest at the G0-G1 phase in cancer cells, potentially disrupting DNA replication processes .

Research Findings and Case Studies

A comprehensive review of literature highlights several key findings regarding ETOB's biological activity:

StudyFindings
Demonstrated antimicrobial activity against biofilm-forming bacteria.
Showed significant cytotoxicity towards MCF-7 and HeLa cell lines with IC50 values in micromolar range.
Identified selective inhibition of carbonic anhydrases with potential implications for cancer therapy.

Q & A

Basic: What synthetic strategies are recommended for preparing N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide, and how can reaction yields be optimized?

The synthesis of this compound involves multi-step reactions, including coupling of the 1,2,5-oxadiazol-3-amine core with substituted aryl groups and subsequent acylations. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt in DMF to link the oxadiazole moiety to the propanamide backbone .
  • Protection/deprotection strategies : Trityl groups are often employed to protect reactive amines during intermediate steps, followed by acidic deprotection (e.g., HCl in dioxane) .
  • Optimization : Reaction temperatures (0–25°C) and solvent systems (THF/MeOH/H₂O mixtures) significantly impact yields. Catalytic hydrogenation (Pd/C, H₂) is effective for nitro-to-amine reductions .
  • Purity control : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and HPLC (≥98% purity) are critical for isolating intermediates .

Basic: Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent integration (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm, fluorophenoxy splitting patterns) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₁₉H₁₇F₂N₃O₃: 381.12 g/mol) .
  • HPLC : Reverse-phase C18 columns (gradient: 0.1% TFA in H₂O/MeCN) assess purity (>95%) and detect trace impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethoxyphenyl and fluorophenoxy groups in biological activity?

  • Substituent modification : Synthesize analogs with varying electron-donating/withdrawing groups (e.g., replacing ethoxy with methoxy or nitro groups) to assess effects on target binding .
  • Biological assays : Test anti-proliferative activity (MTT assay, IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7) or antiviral efficacy (HIV-1 RT inhibition) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like CDK2 or viral proteases .
  • Data interpretation : Correlate substituent electronic properties (Hammett σ values) with activity trends .

Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s pharmacological potential?

  • In vitro models :
    • Anti-inflammatory : COX-2 inhibition assays (ELISA for PGE₂ reduction) .
    • Anticancer : Apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
  • In vivo models :
    • Xenograft studies : Nude mice implanted with human tumor cells (e.g., HT-29 colon cancer) to assess tumor growth suppression .
    • Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability via oral/intravenous administration in rodents .

Methodological: How can researchers resolve discrepancies in biological activity data across different experimental setups?

  • Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity, ritonavir for antiviral activity) to calibrate assays .
  • Dose-response curves : Ensure consistent concentrations (e.g., 0.1–100 µM) and exposure times (24–72 hours) .
  • Replicate validation : Perform triplicate experiments with blinded analysis to minimize bias .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., benzothiazole derivatives in ) to identify outlier results .

Advanced: What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?

  • Prodrug design : Introduce phosphate or morpholinoethyl esters to enhance aqueous solubility .
  • Nanocarriers : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve circulation time .
  • Salt formation : Hydrochloride or mesylate salts can optimize crystallinity and dissolution rates .

Methodological: How should researchers address potential toxicity or off-target effects during early-stage testing?

  • Cytotoxicity screening : Test against non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
  • hERG assay : Evaluate cardiac toxicity risks via patch-clamp analysis of potassium channel inhibition .
  • Metabolite profiling : Use LC-MS to identify reactive metabolites (e.g., glutathione adducts) that may cause hepatotoxicity .

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